molecular formula C9H12BrNO2 B088652 2-(2-Ethoxyethoxy)-5-bromopyridine CAS No. 1249442-19-0

2-(2-Ethoxyethoxy)-5-bromopyridine

Cat. No. B088652
M. Wt: 246.1 g/mol
InChI Key: ZBVGEMXJEOQTAF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)-5-bromopyridine, also known as 2-EEBP, is a heterocyclic chemical compound that has been studied for its potential applications in a variety of scientific fields. It is a five-membered ring with two oxygen atoms, two ethoxyethoxy groups and one bromine atom. 2-EEBP is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Reactivity

2-(2-Ethoxyethoxy)-5-bromopyridine serves as an intermediate in the synthesis of various pyridine derivatives. The bromine atom in such compounds offers a reactive site for further functionalization. For instance, a study detailed the synthesis of 2-amino-5-ethoxypyridine from 2-aminopyridine via routes that bypassed the direct use of 2-amino-5-bromopyridine due to side reactions, highlighting the challenges in direct substitutions at the bromine site (Hertog et al., 2010). Similarly, the bromination of dihydroxypyridine and its ethyl derivatives showed that the bromine atom prefers entering the 3-position, indicating a regioselective reactivity that could influence the design of synthesis pathways for related compounds (Kolder & Hertog, 2010).

Amination Reactions

The behavior of bromo-derivatives of ethoxypyridines in amination reactions was also explored, demonstrating the potential for generating diverse aminopyridines through selective reactivity. For example, the reaction of potassium amide with substituted derivatives of 2-bromopyridine in liquid ammonia showed a variety of outcomes, including substitutions and cine-substitutions, revealing intricate reaction mechanisms that could be harnessed for synthetic purposes (Streef & Hertog, 2010).

Electrocatalytic Carboxylation

An innovative application of 2-amino-5-bromopyridine includes its electrocatalytic carboxylation with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process demonstrates the utility of bromopyridines in carbon capture and utilization strategies, offering a pathway to synthesize valuable pyridine-based compounds while engaging with environmental CO2 reduction efforts (Feng et al., 2010).

Medicinal Chemistry

In the realm of medicinal chemistry, the modification of pyridine nuclei, including those related to 2-(2-Ethoxyethoxy)-5-bromopyridine, plays a critical role. Though not directly mentioned, derivatives of bromopyridines can be fundamental in the synthesis of drug molecules and the study of their mechanisms. For instance, the solid-phase synthesis of pyridine-based derivatives from a bromopyridine scaffold highlights the compound's relevance in creating diverse libraries for pharmaceutical research (Pierrat et al., 2005).

Safety And Hazards

The safety data sheet for 2-(2-Ethoxyethoxy)ethanol, a related compound, indicates that it causes serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing eye/face protection .

properties

IUPAC Name

5-bromo-2-(2-ethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVGEMXJEOQTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625577
Record name 5-Bromo-2-(2-ethoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)-5-bromopyridine

CAS RN

1249442-19-0
Record name 5-Bromo-2-(2-ethoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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